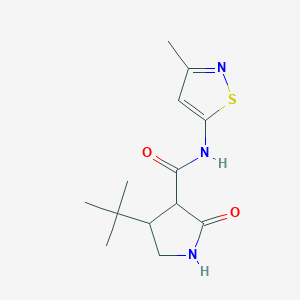

4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide

Description

4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidone (2-oxopyrrolidine) core substituted with a tert-butyl group at position 4 and a carboxamide linkage to a 3-methyl-1,2-thiazol-5-yl moiety. This structure combines lipophilic (tert-butyl) and hydrogen-bonding (carboxamide, thiazole) features, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-7-5-9(19-16-7)15-12(18)10-8(13(2,3)4)6-14-11(10)17/h5,8,10H,6H2,1-4H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINGJPVBYPGTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2C(CNC2=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the oxo group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Attachment of the thiazole ring: This can be done through condensation reactions involving thioamides and α-haloketones.

Incorporation of the tert-butyl group: This step might involve alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the pyrrolidine ring.

Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.

Substitution: Various substitution reactions can be performed on the thiazole ring or the tert-butyl group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Used in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural classes for comparison :

- Sulfonamide-containing thiazoles: Compounds like 4-amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide (sulfasomizole) share the 3-methylthiazole moiety but replace the pyrrolidone-carboxamide with a sulfonamide group.

- Pyrrolidone derivatives : Analogues such as 2-oxopyrrolidine-3-carboxamides with varying substituents (e.g., aryl or alkyl groups) are explored for neuroprotective or kinase-inhibitory effects.

Physicochemical Properties

Key observations :

- The carboxamide-thiazole linkage may offer stronger hydrogen-bonding capacity than sulfonamides, influencing target binding specificity .

Bioactivity and Mechanism

- Sulfasomizole : Acts as a sulfonamide antibiotic by inhibiting dihydropteroate synthase in bacterial folate synthesis .

- Pyrrolidone-carboxamides : Often target enzymes like kinases or proteases. For example, structurally related compounds inhibit cyclin-dependent kinases (CDKs) or modulate GABA receptors.

Computational Predictions

Tools like Hit Dexter 2.0 () could classify the compound based on promiscuity risk. Thiazole-carboxamides are occasionally flagged as "dark chemical matter" (compounds with uncharacterized bioactivity), warranting caution in drug development .

Biological Activity

4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula: C₁₅H₁₉N₃O₃S

- Molecular Weight: 289.39 g/mol

Biological Activity Overview

Research indicates that derivatives of thiazole compounds often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus has been evaluated for its effects on various biological systems.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.05 | Induces apoptosis |

| Compound B | HePG-2 (Liver) | 8.10 | Cell cycle arrest |

| This compound | HCT-116 (Colorectal) | TBD | TBD |

Note: TBD indicates that further research is needed to establish specific IC₅₀ values for this compound.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function through:

- Inhibition of Kinases: Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which play a critical role in cancer cell signaling.

- Induction of Apoptosis: Evidence suggests that certain thiazole derivatives can trigger programmed cell death in cancer cells.

Case Studies

Several case studies highlight the efficacy of thiazole-based compounds in preclinical models:

- Study on MCF-7 Cells: A study demonstrated that a thiazole derivative similar to our compound induced apoptosis in MCF-7 cells with an increase in early apoptotic markers by over 30% compared to control groups .

- HCT-116 Cell Line Evaluation: Another investigation assessed the cytotoxicity of thiazole derivatives against HCT-116 cells, revealing significant growth inhibition at concentrations as low as 10 µM over a 48-hour treatment period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.